N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and reaction conditions involving mild bases and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes or pathways makes it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the development of new chemical processes and products, including dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzyl-1,3-thiazol-2-yl)-2-bromoacetamide
- N-(5-Benzyl-1,3-thiazol-2-yl)-2-iodoacetamide
- N-(5-Benzyl-1,3-thiazol-2-yl)-2-fluoroacetamide
Uniqueness
N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific chloroacetamide group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro counterparts. The chloro group provides a balance between reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEQRCTXNBHMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.